N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Description
N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the ortho position of the benzamide ring and a 2-oxopyrrolidin-1-yl substituent on the meta position of the attached phenyl group. The pyrrolidinone moiety introduces a polar lactam ring, which may enhance solubility and hydrogen-bonding interactions, while the trifluoromethyl group contributes to metabolic stability and electronic effects.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-8-2-1-7-14(15)17(25)22-12-5-3-6-13(11-12)23-10-4-9-16(23)24/h1-3,5-8,11H,4,9-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGDEDODKVUSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact withTyrosine-protein kinase ABL1 , which plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its target and exerts its effects.
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.325 g/mol. The compound features a trifluoromethyl group and a pyrrolidinone moiety, which are critical for its biological interactions.
Research indicates that this compound primarily interacts with cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. By inhibiting COX activity, the compound may reduce inflammation, suggesting its potential as an anti-inflammatory agent. Additionally, its unique structural characteristics may enhance binding affinities to various biological targets.
Inhibitory Effects on COX Enzymes
Studies have shown that this compound can inhibit COX enzymes effectively. This inhibition is crucial for developing anti-inflammatory drugs. The compound's structural attributes allow it to modulate the activity of these enzymes selectively.
Antimicrobial Potential
Preliminary investigations into the antimicrobial properties of this compound indicate that it may exhibit bactericidal effects against certain bacterial strains. The mechanism of action could involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways, although specific studies are necessary to elucidate this further.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cyclooxygenase Inhibition : A study indicated that this compound showed a dose-dependent inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs.
- Antimicrobial Studies : Research demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 62.5 µg/mL depending on the strain tested .
- Cytotoxicity Assessments : Cytotoxicity tests revealed that while some derivatives showed toxicity at higher concentrations, this compound maintained cell viability above 80% in L929 fibroblast cells at concentrations up to 100 µM .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Benzamide Derivatives
Key Observations:
- Trifluoromethyl Position : The ortho-trifluoromethyl group in the target compound and flutolanil may enhance steric hindrance and electronic withdrawal, affecting target binding. In contrast, the meta-trifluoromethyl group in ’s compound likely alters conformational flexibility .
- Pyrrolidinone vs.
- Sulfamoyl and Thiadiazole Groups: The compound in features a sulfamoyl linker and thiadiazole ring, common in medicinal chemistry for targeting enzymes (e.g., carbonic anhydrase). This contrasts with the target compound’s simpler benzamide-pyrrolidinone architecture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
